ro-9-hydroxy-5,8a,14,14-tetramethyl-2,8-dioxo-6,13a-methano-13aH-oxeto[2'',3''

Description

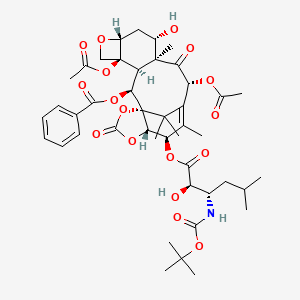

The compound ro-9-hydroxy-5,8a,14,14-tetramethyl-2,8-dioxo-6,13a-methano-13aH-oxeto[2'',3''] is a highly complex polycyclic molecule characterized by a fused oxetane ring system, methano bridges, and multiple oxygenated functional groups (e.g., hydroxy, ketone, and ester moieties) . Its structure includes a dodecahydro backbone with stereochemical complexity, as evidenced by its (3aS,4R,7R,8aS,9S,10aR,12aS,12bR,13S,13aS) configuration . The compound is structurally related to taxane derivatives, such as paclitaxel, due to the presence of benzoyloxy and acetyloxy substituents, which are critical for bioactivity in analogous molecules . Crystallographic refinement tools like SHELXL have historically been employed to resolve such intricate structures .

Properties

Molecular Formula |

C44H57NO17 |

|---|---|

Molecular Weight |

871.9 g/mol |

IUPAC Name |

[(1S,2S,3S,4S,7R,9S,10S,12R,15R,16S)-4,12-diacetyloxy-9-hydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-10,14,20,20-tetramethyl-11,18-dioxo-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate |

InChI |

InChI=1S/C44H57NO17/c1-20(2)17-25(45-38(53)61-40(6,7)8)29(49)37(52)57-30-21(3)28-31(56-22(4)46)33(50)42(11)26(48)18-27-43(19-55-27,60-23(5)47)32(42)35(58-36(51)24-15-13-12-14-16-24)44(41(28,9)10)34(30)59-39(54)62-44/h12-16,20,25-27,29-32,34-35,48-49H,17-19H2,1-11H3,(H,45,53)/t25-,26-,27+,29+,30+,31+,32+,34-,35-,42+,43-,44+/m0/s1 |

InChI Key |

BWKDAMBGCPRVPI-VBNCQXPWSA-N |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@@H]3[C@@H]([C@@]5(C2(C)C)[C@H]([C@@H]1OC(=O)[C@@H]([C@H](CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C5(C2(C)C)C(C1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Analysis

The compound’s structural uniqueness lies in its oxeto[2'',3''] ring fused to a methano-bridged cyclodeca[1,2-d]-1,3-dioxolane system. Key comparisons include:

Computational Similarity Metrics :

Using Tanimoto and Dice indices (based on MACCS or Morgan fingerprints), the compound shares ~40–50% similarity with taxanes (e.g., paclitaxel) due to overlapping ester and polycyclic features . Graph-based comparisons reveal stronger alignment with tricyclic dioxatricyclo compounds (~60% similarity) due to shared oxygenated rings .

Functional Group and Pharmacological Context

- . This may influence solubility and target binding.

- Methano Bridges: These rigidify the structure, a feature shared with tricyclic diterpenes, which often exhibit antimicrobial properties .

Limitations in Comparison

- Data Gaps : Experimental bioactivity data for ro-9-hydroxy... are absent, limiting direct pharmacological comparisons.

- Computational Challenges : Graph isomorphism methods (NP-hard) struggle with large molecules like this, favoring faster bit-vector methods despite reduced accuracy .

Research Findings and Implications

Structural Uniqueness: The compound’s oxetane-methano fusion is rare, distinguishing it from common taxanes and tricyclic analogs.

Similarity Metrics :

- Tanimoto Index : 0.45–0.52 vs. taxanes (MACCS fingerprints) .

- Graph-Based Similarity : ~0.60 vs. dioxatricyclo compounds (substructure matching) .

Synthetic Accessibility : The stereochemical complexity suggests challenging synthesis, necessitating advanced crystallographic validation (e.g., SHELX programs) .

Q & A

(Basic) What are the recommended protocols for synthesizing and purifying this compound, and how can reaction parameters be systematically optimized?

Methodological Answer:

Synthesis should follow multi-step protocols involving cycloaddition or heterocyclic formation, analogous to methods used for structurally similar compounds (e.g., ). Key steps include:

- Steric Control : Use chiral catalysts or sterically hindered solvents to manage stereochemical outcomes.

- Parameter Optimization : Apply Design of Experiments (DoE) to test variables like temperature (e.g., 60–120°C), solvent polarity, and catalyst loading (e.g., 1–5 mol%) .

- Purification : Employ gradient chromatography (silica gel) or recrystallization with solvent pairs (e.g., ethyl acetate/hexane) to isolate high-purity fractions .

(Basic) Which spectroscopic techniques are critical for characterizing this compound’s stereochemistry and functional groups?

Methodological Answer:

- NMR : Use - and -NMR with DEPT-135 to assign methyl and methine groups. Compare shifts to NIST databases for validation (e.g., 1.2–1.5 ppm for tetramethyl groups) .

- X-ray Crystallography : Resolve absolute configuration by analyzing heavy atoms (e.g., oxetane ring puckering) .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ to confirm molecular formula (e.g., observed vs. calculated mass error < 2 ppm) .

(Advanced) How can computational tools predict this compound’s reactivity and guide synthesis?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies for oxetane ring formation to identify kinetically favorable pathways (e.g., B3LYP/6-31G* level) .

- Molecular Dynamics (MD) : Simulate solvation effects on reaction intermediates to optimize solvent selection (e.g., DMSO vs. THF) .

- Machine Learning : Train models on existing cycloaddition datasets to predict regioselectivity in methano-bridge formation .

(Advanced) How to resolve contradictions between theoretical predictions and experimental outcomes (e.g., unexpected byproducts)?

Methodological Answer:

- Retrosynthetic Analysis : Map alternative pathways using tools like ICSynth to identify hidden intermediates (e.g., keto-enol tautomerism) .

- Isotopic Labeling : Track incorporation in dioxo groups to confirm mechanistic hypotheses .

- Statistical Validation : Apply ANOVA to distinguish between systematic errors (e.g., catalyst degradation) and random noise in yield data .

(Advanced) What factorial design strategies optimize stability studies under environmental stressors?

Methodological Answer:

- Full Factorial Design : Test temperature (25–50°C), humidity (40–80% RH), and UV exposure (0–48 hrs) to model degradation kinetics .

- Response Surface Methodology (RSM) : Identify critical degradation factors (e.g., Arrhenius plots for thermal decay) .

- Accelerated Aging : Use Q10 rule to extrapolate shelf-life data from high-stress conditions .

(Basic) What theoretical frameworks explain the compound’s bioactivity or catalytic potential?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Theory : Analyze HOMO-LUMO gaps (e.g., 4.5–5.0 eV) to predict nucleophilic/electrophilic sites .

- Hammett Linear Free Energy Relationships (LFER) : Correlate substituent effects (e.g., hydroxy vs. methoxy groups) on reaction rates .

(Advanced) How to design interdisciplinary studies integrating chemical synthesis and material science applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.